molecular formula C11H20ClN3O B2701843 2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride CAS No. 1385696-81-0

2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride

Cat. No.: B2701843
CAS No.: 1385696-81-0
M. Wt: 245.75
InChI Key: GGHKMYIFFHQLKH-UHFFFAOYSA-N
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Description

2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride (CAS 2034156-59-5) is a secondary amine compound with the molecular formula C₁₁H₂₀ClN₃O and a molecular weight of 261.75 g/mol . It features a piperidine ring linked to a 1,2,4-oxadiazole moiety substituted with a 2-methylpropyl (isobutyl) group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research .

Properties

IUPAC Name

5-(2-methylpropyl)-3-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O.ClH/c1-8(2)7-10-13-11(14-15-10)9-5-3-4-6-12-9;/h8-9,12H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHKMYIFFHQLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=NO1)C2CCCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids or their derivatives. For instance, the reaction between 2-methylpropyl hydrazide and a suitable carboxylic acid derivative under dehydrating conditions can yield the oxadiazole ring.

  • Substitution on the Piperidine Ring: : The piperidine ring can be functionalized through nucleophilic substitution reactions

  • Formation of the Hydrochloride Salt: : The final step involves converting the free base of the compound into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

  • Reduction: : Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening or hydrogenation of the nitrogen-oxygen bond.

  • Substitution: : Both the piperidine and oxadiazole rings can participate in substitution reactions. For example, nucleophilic substitution at the piperidine nitrogen or electrophilic substitution on the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole and piperidine structures possess significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
    This activity is often evaluated using methods like disc diffusion assays, which measure the inhibition zones around antibiotic discs .

Anticancer Properties

Compounds featuring oxadiazole derivatives have been studied for their potential anticancer effects. The mechanism often involves interference with cellular processes such as apoptosis and cell cycle regulation. Some derivatives have shown promise in inhibiting tumor growth in vitro and in vivo models .

Neuropharmacological Effects

Piperidine derivatives are frequently explored for their neuroactive properties. The incorporation of the oxadiazole moiety may enhance the binding affinity to neurotransmitter receptors, making these compounds candidates for treating neurological disorders such as anxiety and depression .

Case Study 1: Antimicrobial Evaluation

In a study published in the Brazilian Journal of Pharmaceutical Sciences, a series of piperidine derivatives were synthesized and screened for antibacterial activity. The results indicated that several compounds exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some derivatives showing IC50 values below 5 µg/mL .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to predict the interaction of 2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride with various biological targets. These studies suggest that the compound can effectively bind to key enzymes involved in microbial resistance mechanisms, providing insights into its potential therapeutic applications .

Summary of Findings

The applications of this compound span several important areas:

  • Antimicrobial agents : Effective against multiple bacterial strains.
  • Anticancer agents : Potential for inhibiting tumor growth.
  • Neuroactive compounds : Possible treatment options for neurological disorders.

Mechanism of Action

The mechanism of action of 2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The piperidine ring may facilitate binding to certain proteins, while the oxadiazole ring could participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound belongs to a broader class of 1,2,4-oxadiazole-piperidine derivatives. Key structural analogs and their distinguishing features are summarized below:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent on Oxadiazole Position on Piperidine Notable Features
Target Compound (2034156-59-5) C₁₁H₂₀ClN₃O 261.75 2-Methylpropyl (isobutyl) 2-position Hydrochloride salt; high lipophilicity
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine HCl C₁₀H₁₅ClN₃O 244.70 Cyclopropyl 2-position Compact substituent; lower molecular weight
2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine HCl C₉H₁₅ClN₃O 232.69 Ethyl 2-position Minimal steric bulk; potential for rapid metabolism
3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine HCl C₁₀H₁₇ClN₃O 230.72 Isopropyl 3-position Altered piperidine substitution; moderate solubility
PSN375963 C₁₉H₂₅N₃O 311.43 4-Butylcyclohexyl Pyridine ring Bulky substituent; targets GPCRs
Key Observations:
  • Substituent Effects : The isobutyl group in the target compound increases lipophilicity (predicted LogP ~2.5) compared to smaller substituents like ethyl (LogP ~1.8) or cyclopropyl (LogP ~1.5), favoring membrane permeability .
  • Positional Isomerism : Substitution at the 2-position of piperidine (target compound) vs. 3-position (e.g., ) may alter receptor binding due to steric and electronic differences.
  • Salt Form : Hydrochloride salts improve aqueous solubility, critical for in vivo applications .

Pharmacological and Functional Insights

  • GPCR Modulation: Analogs like PSN375963 and rimonabant (SR141716A, a cannabinoid receptor antagonist) highlight the 1,2,4-oxadiazole-piperidine scaffold's relevance in central nervous system (CNS) drug discovery .
  • Metabolic Stability : Ethyl-substituted analogs may undergo faster hepatic clearance due to reduced steric hindrance, whereas bulkier groups (e.g., isobutyl) could prolong half-life .
  • Synthetic Utility : Secondary amines like the target compound are frequently used as intermediates in synthesizing kinase inhibitors or protease modulators .

Comparative Drug-Likeness Parameters

Parameter Target Compound 2-(5-Cyclopropyl...) 3-[5-(Propan-2-yl)...]
Molecular Weight 261.75 244.70 230.72
Heavy Atoms 16 15 14
Hydrogen Bond Acceptors 4 4 4
Hydrogen Bond Donors 1 1 1
Rotatable Bonds 4 3 3

Note: Parameters derived from molecular formulas and structural analysis .

Biological Activity

The compound 2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is a piperidine derivative featuring an oxadiazole moiety, which has garnered interest due to its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N4OC_{12}H_{18}N_{4}O with a molecular weight of approximately 234.30 g/mol. The presence of the 1,2,4-oxadiazole ring is significant as it is associated with various biological activities including antimicrobial and anticancer properties.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter receptors and pathways:

  • Dopamine Receptors : Research indicates that oxadiazole derivatives can exhibit affinity for dopamine D(2) and D(3) receptors. Such interactions are crucial for the development of atypical antipsychotics that aim to minimize side effects associated with traditional treatments .
  • Serotonin Receptors : Compounds in this class often target serotonin receptors (5-HT), particularly 5-HT(1A) and 5-HT(2A), which play essential roles in mood regulation and psychotropic effects .
  • Anticancer Activity : The oxadiazole scaffold has been linked to anticancer properties through mechanisms that promote apoptosis in cancer cells and inhibit tumor growth by interfering with specific signaling pathways .

Biological Activity Overview

The following table summarizes key findings from research studies regarding the biological activity of this compound and related compounds:

Activity Mechanism Reference
Antipsychotic EffectsHigh affinity for D(2), D(3), and serotonin receptors
Anticancer PropertiesInduces apoptosis in cancer cell lines
Antimicrobial ActivityInhibits growth of various microbial strains
Neuromodulatory EffectsModulates neurotransmitter release

Case Studies

Several studies have evaluated the efficacy of similar piperidine derivatives:

  • Atypical Antipsychotic Development : In a study evaluating a series of oxadiazole derivatives, compound 22 demonstrated high binding affinities to D(2) and serotonin receptors while showing minimal side effects related to weight gain . This suggests that structurally similar compounds could lead to effective treatments for schizophrenia.
  • Anticancer Research : A study on piperidine derivatives indicated that certain compounds reduced the viability of hematological cancer cell lines while upregulating pro-apoptotic genes such as p53 and Bax . This reinforces the potential for this compound in cancer therapy.
  • Antimicrobial Studies : The compound's oxadiazole structure has been linked to antimicrobial activity against various pathogens. Research has shown that derivatives can disrupt bacterial cell membranes or inhibit essential enzymes.

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